Lipophilicity Differentiation: Trichloromethoxy vs. Trifluoromethoxy LogP Comparison
The trichloromethoxy (-OCCl₃) group confers substantially higher lipophilicity compared to the commonly employed trifluoromethoxy (-OCF₃) substituent. The logP of (trichloromethoxy)benzene is 3.41 [1], whereas (trifluoromethoxy)benzene exhibits a logP of 2.59 . This difference of approximately +0.82 log units corresponds to a ~6.6-fold increase in octanol/water partition coefficient, indicating that 2-bromo-1-fluoro-4-(trichloromethoxy)benzene is markedly more lipophilic than its -OCF₃ analog, 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS 286932-57-8).
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ~3.41 (estimated from (trichloromethoxy)benzene core) |
| Comparator Or Baseline | 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene: logP ~2.59 (estimated from (trifluoromethoxy)benzene core) |
| Quantified Difference | ΔlogP ≈ +0.82 (approx. 6.6× higher partition coefficient) |
| Conditions | Calculated logP values for parent (trichloromethoxy)benzene and (trifluoromethoxy)benzene |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, biological distribution, and reversed-phase chromatographic retention times, making this compound preferable for applications requiring enhanced hydrophobic character or distinct separation profiles.
- [1] SIELC Technologies. Benzene, (trichloromethoxy)-. LogP = 3.41. 2018. View Source
